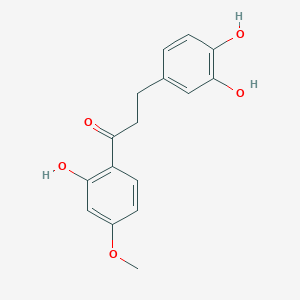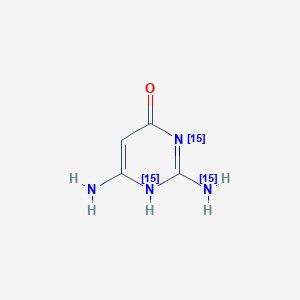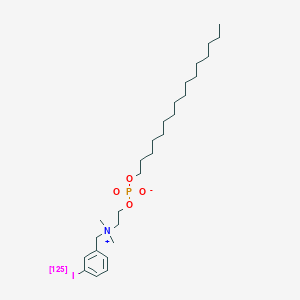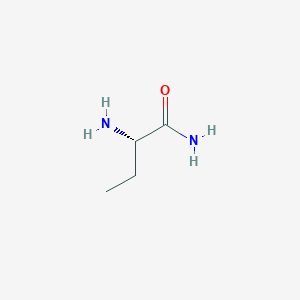
(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one, also known as AMO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of ribose and has a unique structure that makes it a promising candidate for various applications.
Mécanisme D'action
The mechanism of action of (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one is not fully understood, but it is believed to be related to its ability to modulate the immune response and inhibit tumor growth. This compound has been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines, leading to a decrease in inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has a unique structure that makes it a useful building block for the synthesis of nucleotides and nucleic acids. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one. One area of interest is the development of this compound-based cancer therapies. This compound has been shown to have anti-tumor properties in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, research on the use of this compound as a flavor enhancer and preservative in food products is ongoing. Finally, the use of this compound as a building block for the synthesis of nucleotides and nucleic acids has potential applications in biotechnology and genetic engineering.
Méthodes De Synthèse
The synthesis of (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one can be achieved through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce this compound, while enzymatic synthesis involves the use of enzymes to catalyze the conversion of ribose to this compound. Enzymatic synthesis is preferred due to its high efficiency, selectivity, and mild reaction conditions.
Applications De Recherche Scientifique
(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has been extensively studied for its potential applications in various fields, including biotechnology, medicine, and food science. In biotechnology, this compound is used as a building block for the synthesis of nucleotides and nucleic acids. In medicine, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer therapy. In food science, this compound is used as a flavor enhancer and a preservative.
Propriétés
Numéro CAS |
141979-34-2 |
|---|---|
Formule moléculaire |
C7H10O4 |
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one |
InChI |
InChI=1S/C7H10O4/c1-4-3-11-6(9)7(4,10)5(2)8/h4,10H,3H2,1-2H3/t4-,7-/m1/s1 |
Clé InChI |
VHMKLEZGFRNERW-CLZZGJSISA-N |
SMILES isomérique |
C[C@@H]1COC(=O)[C@@]1(C(=O)C)O |
SMILES |
CC1COC(=O)C1(C(=O)C)O |
SMILES canonique |
CC1COC(=O)C1(C(=O)C)O |
Synonymes |
2(3H)-Furanone, 3-acetyldihydro-3-hydroxy-4-methyl-, (3R-trans)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B114505.png)



![7-(Acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphadodecane-1-aminium]](/img/structure/B114518.png)


